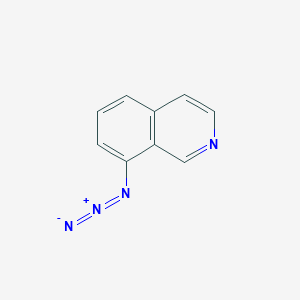
8-Azidoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
It is structurally similar to 8-aminoquinoline , which is known to target Purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.
Mode of Action
Based on its structural similarity to 8-aminoquinoline , it can be hypothesized that it might interact with its targets in a similar manner. 8-Aminoquinoline functions as an antimetabolite and is easily incorporated into ribonucleic acids . This suggests that 8-Azidoisoquinoline might also interfere with nucleic acid synthesis, thereby affecting the growth and proliferation of cells.
Biochemical Pathways
It is known that isoquinoline alkaloids, which include compounds similar to this compound, are synthesized through a common pathway derived from norcoclaurine to reticuline . The disruption of these pathways by this compound could potentially lead to downstream effects on various biological processes.
Pharmacokinetics
A study on quinoline-1,2,3-triazole hybrid compounds, which are structurally similar to this compound, indicated that all compounds are in agreement with lipinski’s rule of five . This suggests that this compound might have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Based on its structural similarity to 8-aminoquinoline , it can be hypothesized that it might have similar effects. For instance, 8-Aminoquinoline has been reported to show antineoplastic activity , suggesting that this compound might also have potential anticancer effects.
Action Environment
A study on 8-hydroxyquinoline, a compound structurally similar to this compound, found that its interaction with the soil environment mediates its ecological function . This suggests that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
8-Azidoisoquinoline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to have dyeing properties when coupled with diazonium salt
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been found to have antimicrobial activities against different antibacterial and antifungal pathogenic strains . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-azidoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVANISVYTBBBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
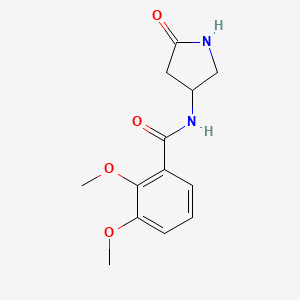
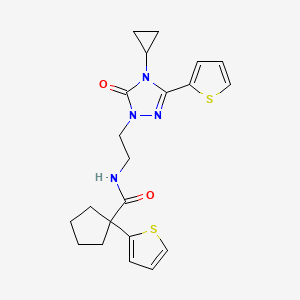
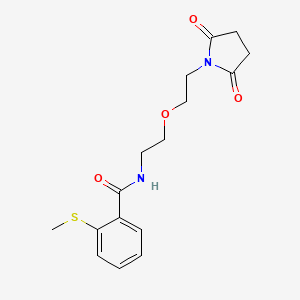
![N-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2848765.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide](/img/structure/B2848766.png)
![N-(2,4-difluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848768.png)
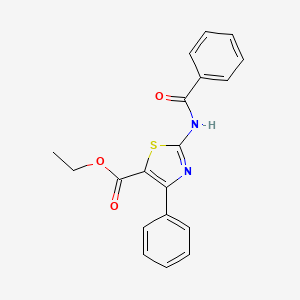
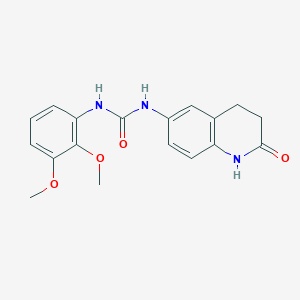
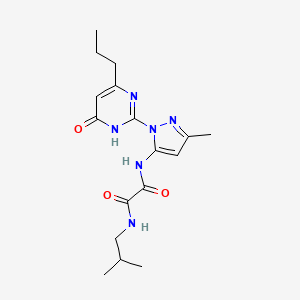
![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)
![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)
